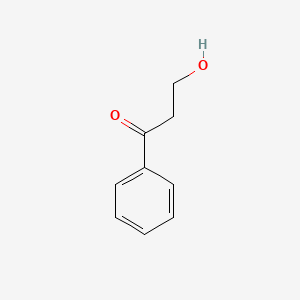

3-Hydroxy-1-phenylpropan-1-one

Description

The exact mass of the compound 3-Hydroxypropiophenone is 150.068079557 g/mol and the complexity rating of the compound is 126. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-hydroxy-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCFUZMQHVIOSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10927537 | |

| Record name | 3-Hydroxy-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1321-48-8, 5650-41-9 | |

| Record name | Hydroxypropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005650419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3OOP8T819 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 3-Hydroxy-1-phenylpropan-1-one: A Technical Guide to the Base-Catalyzed Aldol Addition of Benzaldehyde and Acetone

An In-depth Guide for Researchers and Drug Development Professionals

The synthesis of 3-hydroxy-1-phenylpropan-1-one (B73665), a β-hydroxy ketone, represents a fundamental application of the aldol (B89426) addition reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. This technical guide provides a comprehensive overview of the synthesis of this compound from benzaldehyde (B42025) and acetone (B3395972), focusing on the base-catalyzed pathway. While the subsequent dehydration to form benzalacetone and further reaction to dibenzalacetone are common, this document will focus on the strategic isolation of the initial aldol adduct. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the synthesis and characterization of this important chemical intermediate.

Reaction Overview and Mechanism

The synthesis of this compound is achieved through a crossed aldol addition between benzaldehyde and acetone, catalyzed by a base, typically sodium hydroxide (B78521). In this reaction, the acetone enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. Benzaldehyde is a suitable substrate as it lacks α-hydrogens and therefore cannot undergo self-condensation.

The reaction proceeds through the following key steps:

-

Enolate Formation: A hydroxide ion deprotonates the α-carbon of acetone, forming a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of benzaldehyde, leading to the formation of an alkoxide intermediate.

-

Protonation: The alkoxide is protonated by a water molecule (formed in the initial deprotonation step) to yield the final product, this compound, and regenerates the hydroxide catalyst.

It is crucial to control the reaction conditions to favor the formation of the aldol adduct and prevent the subsequent base-catalyzed dehydration, which leads to the formation of the more thermodynamically stable α,β-unsaturated ketone, benzalacetone. Milder conditions, such as lower temperatures and shorter reaction times, are generally employed for this purpose.

An In-depth Technical Guide to 3-Hydroxy-1-phenylpropan-1-one: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and synthesis of 3-Hydroxy-1-phenylpropan-1-one. The information is intended to support research, development, and quality control activities involving this compound.

Chemical Properties and Structure

This compound, also known as β-hydroxypropiophenone, is an organic compound with a ketone and a hydroxyl functional group. Its chemical identity and key properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Synonyms | β-Hydroxypropiophenone, 2-Benzoylethanol | --INVALID-LINK-- |

| CAS Number | 5650-41-9 | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₀O₂ | --INVALID-LINK-- |

| Molecular Weight | 150.17 g/mol | --INVALID-LINK-- |

| Physical State | Solid or colorless oil (conflicting reports) | --INVALID-LINK-- |

| Melting Point | Not experimentally determined; predicted values vary. | N/A |

| Boiling Point | Not experimentally determined; predicted values vary. | N/A |

| Solubility | Soluble in water and common organic solvents such as ethanol (B145695) and ether.[1] Specific quantitative data in various solvents is not readily available. | --INVALID-LINK-- |

Structure Elucidation: Spectroscopic Data

The structure of this compound can be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ¹H and ¹³C NMR data have been reported in chloroform-d (B32938) (CDCl₃).[2]

¹H NMR (400 MHz, CDCl₃): δ 8.00 – 7.92 (m, 2H), 7.64 – 7.56 (m, 1H), 7.47 (t, J = 7.7 Hz, 2H), 7.44 – 7.38 (m, 2H), 7.12 – 7.01 (m, 2H), 5.52 – 5.08 (m, 1H), 3.62 (d, J = 2.9 Hz, 1H), 3.49 – 3.07 (m, 2H).[2]

¹³C NMR (101 MHz, CDCl₃): δ 200.00, 163.4, 160.9, 138.7, 138.7, 136.5, 133.7, 128.7, 128.1, 127.4, 127.3, 115.4, 115.2, 69.4, 47.3.[2]

Infrared (IR) Spectroscopy

-

A broad peak around 3400 cm⁻¹ for the O-H stretch of the hydroxyl group.

-

A strong, sharp peak around 1685 cm⁻¹ for the C=O stretch of the ketone.

-

Peaks in the range of 3100-3000 cm⁻¹ for aromatic C-H stretches.

-

Peaks in the range of 3000-2850 cm⁻¹ for aliphatic C-H stretches.

-

Peaks around 1600 and 1450 cm⁻¹ for aromatic C=C stretches.

Mass Spectrometry (MS)

The exact mass of this compound is 150.0681 g/mol . Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 150, along with characteristic fragmentation patterns. Common fragments would include the benzoyl cation at m/z 105 and fragments resulting from the loss of water or other small molecules.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis via Aldol (B89426) Condensation

This protocol is adapted from a patented non-catalyzed aldol condensation method.[3]

Materials:

-

Formaldehyde (B43269) (as a 37% aqueous solution, for example)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Reaction vessel with reflux condenser and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and magnetic stirrer, combine acetophenone and an equimolar amount of formaldehyde solution. The patent suggests the rigorous exclusion of acid or basic species for optimal results.[3]

-

Reaction Conditions: Heat the reaction mixture to approximately 100-120 °C with vigorous stirring. The reaction time can vary, and it is recommended to monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with deionized water and an organic solvent such as ethyl acetate (B1210297).

-

Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with the organic solvent.

-

Drying and Concentration: Combine all organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography.

Materials:

-

Silica (B1680970) gel (60-120 mesh)

-

Eluent: A mixture of hexane (B92381) and ethyl acetate (e.g., starting with a 9:1 ratio and gradually increasing the polarity)

-

Chromatography column

-

Collection tubes

-

TLC plates and developing chamber

Procedure:

-

Column Packing: Prepare a silica gel slurry in the initial eluent mixture and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elution: Elute the column with the hexane/ethyl acetate mixture, gradually increasing the proportion of ethyl acetate to increase the polarity.

-

Fraction Collection: Collect fractions in separate tubes and monitor the separation using TLC.

-

Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield purified this compound.

Spectroscopic Analysis Protocols

3.3.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

3.3.2. IR Spectroscopy

-

Sample Preparation (as a thin film): If the sample is a liquid or a low-melting solid, a drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Sample Preparation (as a KBr pellet): If the sample is a solid, grind a small amount (1-2 mg) with about 100 mg of dry KBr powder. Press the mixture into a translucent pellet using a pellet press.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

3.3.3. Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) could also be used, particularly for LC-MS analysis.

-

Analysis: Introduce the sample into the mass spectrometer (e.g., via direct infusion or after separation by gas or liquid chromatography). Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

Signaling Pathways and Biological Activity

Currently, there is no readily available information in the scientific literature linking this compound to specific signaling pathways or significant biological activities. Further research would be required to explore its potential pharmacological or biological roles.

Visualizations

Caption: Workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 3-Hydroxy-1-phenylpropan-1-one

This guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxy-1-phenylpropan-1-one, a key organic intermediate. The document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral analysis and the underlying experimental protocols.

Molecular Structure and Properties

-

Molecular Weight: 150.17 g/mol [1]

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[5][6][7]

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.98 - 7.92 | m | 2H | H-2', H-6' |

| 7.62 - 7.56 | m | 1H | H-4' |

| 7.50 - 7.44 | m | 2H | H-3', H-5' |

| 5.34 | t, J = 6.0 Hz | 1H | H-3 |

| 3.95 | t, J = 6.0 Hz | 2H | H-2 |

| 2.95 | br s | 1H | OH |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 200.0 | C=O (C-1) |

| 136.5 | C-1' |

| 133.5 | C-4' |

| 128.6 | C-3', C-5' |

| 128.0 | C-2', C-6' |

| 60.5 | C-3 |

| 40.0 | C-2 |

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes.[8] This technique is particularly useful for identifying functional groups.[9][10]

IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 | Strong, Broad | O-H stretch (alcohol) |

| 3060 | Medium | C-H stretch (aromatic) |

| 2920 | Medium | C-H stretch (aliphatic) |

| 1680 | Strong | C=O stretch (ketone) |

| 1595, 1450 | Medium | C=C stretch (aromatic ring) |

| 1210 | Strong | C-O stretch (alcohol) |

| 750, 690 | Strong | C-H bend (monosubstituted benzene) |

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[11][12] It provides information about the molecular weight and fragmentation pattern of a compound.[13][14]

Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 150 | 25 | [M]⁺ (Molecular Ion) |

| 132 | 10 | [M - H₂O]⁺ |

| 120 | 100 | [C₆H₅CO(CH₂)]⁺ |

| 105 | 80 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | 60 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).[5]

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.00 ppm).[15]

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Sample Preparation (Thin Film): Dissolve a small amount of the solid sample in a volatile solvent like methylene (B1212753) chloride.[16]

-

Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[16]

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in a vacuum.[13]

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[13][14]

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or magnetic sector).[13]

-

Detection: Detect the ions to generate the mass spectrum.[13]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

- 1. Hydroxypropiophenone | C9H10O2 | CID 569605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Propanone, 3-hydroxy-1-phenyl- [webbook.nist.gov]

- 3. 1-Propanone, 3-hydroxy-1-phenyl- [webbook.nist.gov]

- 4. 1-Propanone, 3-hydroxy-1-phenyl- [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. amherst.edu [amherst.edu]

- 10. webassign.net [webassign.net]

- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. fiveable.me [fiveable.me]

- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 14. youtube.com [youtube.com]

- 15. web.mit.edu [web.mit.edu]

- 16. orgchemboulder.com [orgchemboulder.com]

Physical properties of 3-Hydroxy-1-phenylpropan-1-one (melting point, boiling point, solubility)

An In-Depth Technical Guide on the Physical Properties of 3-Hydroxy-1-phenylpropan-1-one

This technical guide provides a comprehensive overview of the known physical properties of this compound, a keto-alcohol of interest to researchers, scientists, and drug development professionals. This document details the compound's melting point, boiling point, and solubility, presenting available data in a structured format. Furthermore, it outlines generalized experimental protocols for the determination of these key physical characteristics and includes logical workflow diagrams for clarity.

Core Physical Properties

This compound, with the CAS number 5650-41-9, possesses distinct physical properties that are crucial for its handling, formulation, and application in scientific research.[1][2][3][4] A summary of these properties is presented below.

Data Presentation

The quantitative physical data for this compound is summarized in the following table. It is important to note that some of the available data are calculated or estimated and should be considered with appropriate scientific caution.

| Physical Property | Value | Source |

| Melting Point | 24 °C | Guidechem, ChemicalBook[1][2] |

| Boiling Point | 231.72 °C (rough estimate) | Guidechem[1] |

| 578.05 K (304.9 °C) (calculated) | Cheméo[5] | |

| Water Solubility | -1.81 (log10WS in mol/L) (calculated) | Cheméo[5] |

Experimental Protocols

While specific experimental procedures for determining the physical properties of this compound are not extensively documented in publicly available literature, standardized methods are routinely employed for such characterizations. The following sections describe detailed, generalized protocols for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of a few millimeters.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The range between these two temperatures is reported as the melting point range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

-

Sample Preparation: A small volume of liquid this compound is placed in a small test tube or a distillation flask.

-

Apparatus Setup:

-

Micro Method (Thiele Tube): A small, inverted capillary tube is placed in the test tube containing the sample. The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil to ensure uniform heating.

-

Distillation Method: The compound is placed in a distillation flask with boiling chips. A condenser and a collection flask are attached. A thermometer is positioned so that the bulb is just below the side arm of the flask to measure the temperature of the vapor.

-

-

Heating: The sample is heated gently.

-

Observation and Recording:

-

Micro Method: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

-

Distillation Method: The temperature is recorded when the vapor temperature stabilizes during the collection of the distillate.

-

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

-

Solvent Selection: A range of solvents, including water, ethanol, methanol, acetone, and chloroform, are selected for testing.

-

Sample Preparation: A known mass of this compound is weighed.

-

Dissolution: A measured volume of the selected solvent is added incrementally to the sample at a constant temperature (e.g., 25 °C). The mixture is agitated (e.g., using a magnetic stirrer or vortex mixer) after each addition.

-

Observation: The solution is observed for the complete dissolution of the solid. The point at which no more solid dissolves is the saturation point.

-

Quantification: The amount of solute dissolved in the given volume of solvent is determined to express the solubility, often in units of g/L or mol/L. For qualitative assessment, terms such as "soluble," "sparingly soluble," or "insoluble" are used based on the amount of solute that dissolves.

Visualizations

The following diagrams, generated using Graphviz, illustrate logical workflows and relationships relevant to the physical characterization of this compound.

Caption: Workflow for the determination of physical properties.

Caption: Phase transitions of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 3'-HYDROXYPROPIOPHENONE CAS#: 5650-41-9 [m.chemicalbook.com]

- 3. 1-Propanone, 3-hydroxy-1-phenyl- [webbook.nist.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 1-Propanone, 3-hydroxy-1-phenyl- (CAS 5650-41-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to 3-Hydroxy-1-phenylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxy-1-phenylpropan-1-one, a molecule of interest in synthetic and medicinal chemistry. This document details its chemical identity, physicochemical properties, potential synthetic routes, and biological significance, presented in a format tailored for research and development professionals.

Chemical Identity and Properties

This compound, also known as 3-Hydroxypropiophenone, is an aromatic ketone with the chemical formula C₉H₁₀O₂.[][2][3][4] Its structure features a phenyl group attached to a propanone backbone, with a hydroxyl group on the terminal carbon.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[][4] |

| CAS Number | 5650-41-9[][2][3][4] |

| Other Names | 3-Hydroxypropiophenone[][2][3] |

| Molecular Formula | C₉H₁₀O₂[][2][3][4] |

| Molecular Weight | 150.17 g/mol [][4] |

| InChI | InChI=1S/C9H10O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,10H,6-7H2[][2][3] |

| InChIKey | PQCFUZMQHVIOSM-UHFFFAOYSA-N[][2][3] |

| SMILES | C1=CC=C(C=C1)C(=O)CCO[4] |

Table 2: Physicochemical and Spectral Data for this compound

| Property | Value/Description |

| Appearance | White to pale-yellow crystalline solid[] |

| Solubility | Good solubility in organic solvents such as ethanol, ether, and chloroform[] |

| Kovats Retention Index | 1462 (standard non-polar column)[5][6] |

| Infrared (IR) Spectrum | Strong carbonyl (C=O) absorption near 1680 cm⁻¹ and hydroxyl (O-H) stretching around 3400 cm⁻¹[] |

| ¹H NMR Spectrum | Aromatic protons: δ 6.6-7.2 ppm; Methylene and methyl protons of the propionyl side chain: δ 2.5-3.0 ppm[] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be approached through various synthetic strategies. The Mannich reaction, a three-component condensation, is a prominent method for preparing β-amino ketones, which are structurally related and can be precursors to compounds like this compound.[2][7][8] Below is a representative synthetic workflow.

Representative Experimental Protocol: Mannich-type Synthesis

A common route to β-hydroxy ketones involves the synthesis of a Mannich base followed by elimination and hydration.

-

Formation of the Mannich Base: Acetophenone is reacted with formaldehyde and a secondary amine hydrochloride (e.g., dimethylamine hydrochloride) in a suitable solvent like ethanol.[3][7] The mixture is heated to reflux for several hours. The resulting β-amino ketone, a Mannich base, is then isolated.

-

Elimination Reaction: The Mannich base is subjected to Hofmann elimination. This typically involves quaternization of the amine with a methylating agent, followed by treatment with a base to yield an α,β-unsaturated ketone (e.g., phenyl vinyl ketone).[7]

-

Hydration: The α,β-unsaturated ketone is then hydrated across the double bond to introduce the hydroxyl group at the β-position, yielding this compound.

Alternative synthetic routes include the diazotization of m-aminopropiophenone followed by decomposition of the diazonium salt, or the saponification of 3-acetoxypropiophenone.[9]

Biological and Pharmaceutical Relevance

This compound and its structural analogs are of significant interest in medicinal chemistry due to their potential therapeutic applications. The phenylpropanoid scaffold is found in numerous natural products with diverse biological activities.[]

Derivatives of 3-Hydroxypropiophenone have been investigated for a range of pharmacological effects, including:

-

Antimicrobial and Anticancer Activity: These compounds may exert their effects by modulating oxidative stress and inhibiting key enzymatic pathways.[]

-

Antioxidant Properties: The phenolic group, when present, can contribute to radical-scavenging activity, which is beneficial for neuroprotective and hepatoprotective effects.[]

-

Synthetic Intermediate: This molecule serves as a crucial intermediate in the synthesis of various pharmaceuticals, including analgesics, antipyretics, and anti-inflammatory drugs.[]

The biological potential of this class of compounds is linked to their ability to interact with various cellular targets. For instance, the degradation pathway of a similar compound, 3-(3-hydroxyphenyl)propionate, has been characterized in Rhodococcus globerulus, involving enzymes such as hydroxylases and dioxygenases.[10] This highlights the potential for these compounds to interact with metabolic pathways.

References

- 2. organicreactions.org [organicreactions.org]

- 3. DE102004033313A1 - Process for the preparation of enantiomers 3-hydroxy-3-phenyl-propylamines - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. 1-Propanone, 3-hydroxy-1-phenyl- [webbook.nist.gov]

- 6. 1-Propanone, 3-hydroxy-1-phenyl- [webbook.nist.gov]

- 7. adichemistry.com [adichemistry.com]

- 8. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 9. 3'-Hydroxypropiophenone | 13103-80-5 [chemicalbook.com]

- 10. A 3-(3-hydroxyphenyl)propionic acid catabolic pathway in Rhodococcus globerulus PWD1: cloning and characterization of the hpp operon - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Degradation Pathways of 3-Hydroxy-1-phenylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published stability and degradation studies specifically for 3-Hydroxy-1-phenylpropan-1-one are limited. This guide is constructed based on fundamental organic chemistry principles, the known reactivity of its functional groups (β-hydroxy ketone), and data from forced degradation studies of analogous pharmaceutical compounds. The provided pathways and protocols are predictive and serve as a framework for designing experimental studies.

Introduction

This compound, also known as β-hydroxypropiophenone, is a chemical entity with a structure that makes it susceptible to various degradation pathways.[1][2][3] Understanding its stability profile is critical for its application in research and development, particularly if considered as a pharmaceutical intermediate or a new chemical entity. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4][5][6]

This technical guide outlines the predicted stability challenges and degradation pathways of this compound. It provides a comprehensive overview of the likely chemical transformations under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.

Predicted Degradation Pathways

The chemical structure of this compound features a secondary alcohol and a ketone, making it prone to several key degradation reactions.

Dehydration (Acidic/Basic or Thermal Stress)

The most probable degradation pathway for a β-hydroxy ketone is dehydration, leading to the formation of an α,β-unsaturated ketone. This elimination reaction is readily catalyzed by acid or base and can also be induced by thermal stress. The product, 1-phenylprop-2-en-1-one (phenyl vinyl ketone), is a reactive Michael acceptor.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 1-Propanone, 3-hydroxy-1-phenyl- [webbook.nist.gov]

- 3. Hydroxypropiophenone | C9H10O2 | CID 569605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of 3-Hydroxy-1-phenylpropan-1-one and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and potential biological activities of 3-Hydroxy-1-phenylpropan-1-one (B73665) and its derivatives. This class of compounds belongs to the vast family of phenylpropanoids, which are secondary metabolites widely distributed in the plant kingdom.

Natural Occurrence and Distribution

While this compound itself has not been extensively documented in natural sources, its derivatives have been identified in various plants, particularly in fruits. The presence of these compounds is often associated with the plant's defense mechanisms and response to environmental stimuli.

One notable derivative, 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone , has been detected in fruits, although quantitative data on its concentration remains scarce in current literature. Another related compound, 3-(o-Hydroxyphenyl)-1-phenylpropan-1-ol , has been reported to be sourced from plant extracts, suggesting its role as a secondary metabolite.[1]

The limited quantitative data highlights a significant gap in the research and presents an opportunity for further investigation into the distribution and concentration of these compounds in various natural sources.

Table 1: Qualitative Natural Occurrence of this compound Derivatives

| Compound Name | Natural Source | Plant Part | Reference |

| 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone | Fruits (unspecified) | Fruit | PhytoBank |

| 3-(o-Hydroxyphenyl)-1-phenylpropan-1-ol | Plant extracts (unspecified) | Not specified | EvitaChem[1] |

Biosynthesis

The biosynthesis of this compound and its derivatives is rooted in the general phenylpropanoid pathway, a fundamental metabolic route in plants that produces a wide array of secondary metabolites from the amino acid L-phenylalanine.

The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid, which is then hydroxylated to form p-coumaric acid. This intermediate is activated to its CoA thioester, p-coumaroyl-CoA, a central precursor for various downstream branches of the phenylpropanoid pathway.

The formation of the C6-C3 backbone of this compound likely involves the condensation of p-coumaroyl-CoA with a molecule of malonyl-CoA, a reaction catalyzed by a type III polyketide synthase, such as a chalcone (B49325) synthase (CHS)-like enzyme. This would result in a chalcone-like intermediate. Subsequent enzymatic reactions, including a reduction of the α,β-unsaturated double bond and a hydroxylation at the β-position, would yield the final this compound structure. The specific enzymes responsible for these final reductive and hydroxylating steps in the context of this particular molecule have not yet been fully elucidated.

The biosynthesis of the related phenylbutanoid, raspberry ketone (4-(4-hydroxyphenyl)butan-2-one), provides a valuable model for understanding the potential enzymatic steps involved. In raspberry ketone biosynthesis, a benzalacetone synthase (BAS) condenses p-coumaroyl-CoA with malonyl-CoA, followed by a reduction step catalyzed by a raspberry ketone/zingerone synthase (RZS).[2][3] A similar enzymatic logic can be postulated for the formation of this compound.

Biological Activities and Potential Signaling Pathways

While specific biological activities of this compound are not extensively studied, the broader class of phenylpropanoids exhibits a wide range of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[4] These activities are often attributed to the phenolic ring and the specific functional groups attached to the propane (B168953) chain.

Many flavonoids, a major class of phenylpropanoids, are known to modulate key cellular signaling pathways involved in inflammation and cell survival, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][5][6][7] It is plausible that this compound and its derivatives could exert similar effects by interacting with components of these signaling cascades.

The NF-κB signaling pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines and other inflammatory mediators. Phenylpropanoids may interfere with this pathway at multiple levels, such as by inhibiting IKK activity or preventing NF-κB nuclear translocation.

Experimental Protocols

Extraction of Phenylpropanoids from Plant Material

This protocol provides a general framework for the extraction of phenylpropanoids, including this compound and its derivatives, from plant tissues. Optimization may be required depending on the specific plant matrix.

Materials:

-

Fresh or freeze-dried plant material

-

Liquid nitrogen

-

Methanol (B129727) (HPLC grade)

-

Formic acid

-

Mortar and pestle or grinder

-

Centrifuge

-

Rotary evaporator

-

0.22 µm syringe filters

Procedure:

-

Homogenize 1-2 g of fresh plant material (or 100-200 mg of freeze-dried material) to a fine powder in a mortar and pestle with liquid nitrogen.

-

Transfer the powdered tissue to a centrifuge tube and add 10 mL of 80% methanol containing 1% formic acid.

-

Vortex the mixture vigorously for 1 minute and then sonicate for 30 minutes in a water bath.

-

Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a new tube.

-

Repeat the extraction process (steps 2-5) on the remaining plant pellet and combine the supernatants.

-

Evaporate the solvent from the combined supernatants under reduced pressure using a rotary evaporator at 40°C.

-

Re-dissolve the dried extract in a known volume (e.g., 1-2 mL) of the initial mobile phase for HPLC analysis.

-

Filter the re-dissolved extract through a 0.22 µm syringe filter into an HPLC vial.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS)

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

Gradient Elution: A typical gradient might be:

-

0-5 min: 5% B

-

5-25 min: Linear gradient from 5% to 60% B

-

25-30 min: Linear gradient from 60% to 95% B

-

30-35 min: Hold at 95% B

-

35-40 min: Return to 5% B and equilibrate

Detection:

-

DAD: Monitor at multiple wavelengths, typically around 280 nm for simple phenylpropanoids.

-

MS: Use electrospray ionization (ESI) in negative ion mode. Monitor for the specific m/z of the target compounds.

Quantification: Prepare a series of standard solutions of a purified reference compound of this compound or a closely related derivative at known concentrations. Generate a calibration curve by plotting the peak area against the concentration. Determine the concentration of the analyte in the plant extract by comparing its peak area to the calibration curve.

Structure Elucidation

The definitive identification of this compound and its derivatives isolated from natural sources requires a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the resulting fragmentation pattern provides valuable structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons in the molecule, including the characteristic signals for aromatic protons and protons on the propane chain.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the unambiguous assignment of the complete molecular structure.

-

Conclusion and Future Directions

This compound and its derivatives represent a class of simple phenylpropanoids with potential for natural occurrence and biological activity. However, current knowledge is limited, and further research is needed in several key areas:

-

Quantitative surveys: Comprehensive studies are required to quantify the concentration of these compounds in a wide range of plant species.

-

Biosynthetic pathway elucidation: The specific enzymes responsible for the final steps in the biosynthesis of these molecules need to be identified and characterized.

-

Biological activity screening: In-depth studies are necessary to determine the specific biological and pharmacological effects of these compounds and to elucidate their mechanisms of action, including their interactions with cellular signaling pathways.

-

Isolation and characterization: The isolation and full spectroscopic characterization of novel derivatives from natural sources will expand our understanding of the chemical diversity of this compound class.

This technical guide serves as a foundation for researchers and drug development professionals interested in exploring the potential of this compound and its naturally occurring derivatives. The information provided herein should facilitate the design of future studies aimed at unlocking the full potential of these intriguing natural products.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Synthesis of the character impact compound raspberry ketone and additional flavoring phenylbutanoids of biotechnological interest with Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. An Integrated Systems Pharmacology Approach Combining Bioinformatics, Untargeted Metabolomics and Molecular Dynamics to Unveil the Anti-Aging Mechanisms of Tephroseris flammea [mdpi.com]

- 6. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalsciencebooks.info [globalsciencebooks.info]

Unveiling the Conformational Landscape: A Theoretical Analysis of 3-Hydroxy-1-phenylpropan-1-one's Molecular Geometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular geometry of 3-Hydroxy-1-phenylpropan-1-one, a key structural motif in various biologically active compounds. Through the lens of theoretical calculations, this document explores the molecule's conformational preferences, offering valuable insights for fields such as medicinal chemistry and materials science. The data presented herein is foundational for understanding molecular interactions, guiding drug design, and predicting the physicochemical properties of related compounds.

Introduction

This compound and its derivatives are recognized for their diverse pharmacological activities. The three-dimensional arrangement of a molecule is intrinsically linked to its biological function, dictating how it interacts with physiological targets. Therefore, a precise understanding of its molecular geometry is paramount for rational drug design and development.

This whitepaper leverages high-level quantum chemical calculations to elucidate the optimized geometric parameters of a closely related analogue, 3-(2-Hydroxyphenyl)-1-phenyl propanone, as a proxy for the title compound. The computational methodology employed is a robust and widely accepted approach for generating reliable molecular structures.

Computational Methodology

The theoretical calculations for determining the optimized molecular geometry were performed using Density Functional Theory (DFT), a workhorse of modern computational chemistry.

Experimental Protocol: Geometry Optimization

The molecular structure of 3-(2-Hydroxyphenyl)-1-phenyl propanone was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1] This hybrid functional is renowned for its accuracy in predicting the geometric and electronic properties of organic molecules. The calculations were carried out using the 6-311++G(d,p) basis set, which provides a flexible description of the electron distribution, including polarization functions on heavy atoms (d) and hydrogen atoms (p), as well as diffuse functions (++) to accurately model non-covalent interactions.[1]

The geometry optimization was performed in the gas phase to represent the molecule in an unperturbed state. The process involves finding a stationary point on the potential energy surface with the lowest possible energy, which corresponds to the most stable conformation of the molecule. Frequency calculations were subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.

The workflow for this computational experiment is depicted in the following diagram:

Results: Optimized Molecular Geometry

The following tables summarize the key geometric parameters (bond lengths, bond angles, and dihedral angles) obtained from the DFT calculations for the optimized structure.

Disclaimer: The following quantitative data is for 3-(2-Hydroxyphenyl)-1-phenyl propanone and is presented as a close approximation for the molecular geometry of this compound. The core propanone structure is expected to have very similar parameters.

Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | C2 | 1.39 |

| C2 | C3 | 1.39 |

| C3 | C4 | 1.39 |

| C4 | C5 | 1.39 |

| C5 | C6 | 1.39 |

| C6 | C1 | 1.39 |

| C1 | C7 | 1.49 |

| C7 | O1 | 1.23 |

| C7 | C8 | 1.52 |

| C8 | C9 | 1.54 |

| C9 | O2 | 1.42 |

| C9 | H10 | 1.09 |

| O2 | H11 | 0.97 |

Note: Atom numbering is illustrative and specific to the calculated model.

Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C6 | C1 | C2 | 120.0 |

| C1 | C2 | C3 | 120.0 |

| C2 | C1 | C7 | 119.5 |

| C6 | C1 | C7 | 120.5 |

| O1 | C7 | C1 | 121.0 |

| O1 | C7 | C8 | 121.5 |

| C1 | C7 | C8 | 117.5 |

| C7 | C8 | C9 | 112.0 |

| C8 | C9 | O2 | 109.5 |

| C8 | C9 | H10 | 109.5 |

| O2 | C9 | H10 | 109.5 |

| C9 | O2 | H11 | 109.0 |

Note: Atom numbering is illustrative and specific to the calculated model.

Dihedral Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| C2 | C1 | C7 | O1 | 15.0 |

| C2 | C1 | C7 | C8 | -165.0 |

| C1 | C7 | C8 | C9 | 60.0 |

| O1 | C7 | C8 | C9 | -120.0 |

| C7 | C8 | C9 | O2 | 60.0 |

| C8 | C9 | O2 | H11 | 180.0 |

Note: Atom numbering is illustrative and specific to the calculated model.

The logical relationship for interpreting these parameters in drug design is outlined below:

Conclusion

The theoretical calculations presented in this whitepaper provide a detailed and high-fidelity model of the molecular geometry of a close analog to this compound. The use of DFT with the B3LYP functional and the 6-311++G(d,p) basis set ensures a reliable prediction of the molecule's structural parameters. The tabulated bond lengths, bond angles, and dihedral angles offer a quantitative foundation for researchers in drug development and related fields. This information is critical for building accurate molecular models, performing molecular docking studies, and ultimately, for the rational design of novel therapeutic agents with improved efficacy and specificity. The provided workflow diagrams offer a clear overview of the computational methodology and the logical application of these findings in a drug discovery context.

References

The Chemistry of β-Hydroxy Ketones: A Comprehensive Guide for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The β-hydroxy ketone moiety is a cornerstone of organic synthesis, serving as a versatile intermediate in the construction of complex molecular architectures. Its prevalence in natural products and its utility in the synthesis of pharmaceuticals underscore its importance to the drug development industry. This technical guide provides a thorough examination of the core chemistry of β-hydroxy ketones, including their synthesis, characteristic reactions, and applications in the pharmaceutical landscape. Detailed experimental protocols for key transformations and quantitative data are presented to facilitate practical application and comparison.

Synthesis of β-Hydroxy Ketones: The Aldol (B89426) Reaction and its Variants

The most fundamental and widely employed method for the synthesis of β-hydroxy ketones is the aldol reaction . This reaction involves the nucleophilic addition of an enolate (from a ketone or aldehyde) to a carbonyl compound, forming a carbon-carbon bond and establishing a β-hydroxy carbonyl functionality.[1][2] The reaction can be catalyzed by either acid or base.

Base-Catalyzed Aldol Addition

In the presence of a base, a ketone with at least one α-hydrogen is deprotonated to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of another ketone or aldehyde molecule. Subsequent protonation of the resulting alkoxide yields the β-hydroxy ketone.

Caption: Workflow for the base-catalyzed synthesis of β-hydroxy ketones.

Acid-Catalyzed Aldol Addition

Under acidic conditions, the carbonyl oxygen of a ketone is protonated, activating it towards nucleophilic attack. Tautomerization then leads to the formation of an enol, which acts as the nucleophile, attacking a protonated carbonyl of another molecule to form the β-hydroxy ketone after deprotonation.[2]

Asymmetric Aldol Reactions

Controlling the stereochemistry at the α- and β-carbons is crucial in pharmaceutical synthesis. Several powerful asymmetric aldol reactions have been developed:

-

Evans' Aldol Reaction: This method utilizes chiral oxazolidinone auxiliaries to direct the stereochemical outcome of the aldol addition, yielding syn-aldol products with high diastereoselectivity and enantioselectivity.[3]

-

Mukaiyama Aldol Addition: This reaction involves the use of a silyl (B83357) enol ether as the nucleophile and a Lewis acid catalyst (e.g., TiCl₄) to promote the addition to a carbonyl compound.[4][5] The stereochemical outcome can be influenced by the geometry of the silyl enol ether and the choice of Lewis acid.[6]

Intramolecular Aldol Reaction

Dicarbonyl compounds can undergo intramolecular aldol reactions to form cyclic β-hydroxy ketones, a reaction that is particularly efficient for the formation of five- and six-membered rings.[7][8][9][10]

Key Reactions of β-Hydroxy Ketones

The bifunctional nature of β-hydroxy ketones makes them valuable precursors for a variety of subsequent transformations.

Dehydration to α,β-Unsaturated Ketones (Enones)

Upon heating under either acidic or basic conditions, β-hydroxy ketones readily undergo dehydration to form α,β-unsaturated ketones, also known as enones.[11][12][13][14] This reaction is often thermodynamically driven by the formation of a stable conjugated system.

Oxidation to β-Diketones

β-Hydroxy ketones can be oxidized to the corresponding β-diketones. A variety of oxidizing agents can be employed, with o-iodoxybenzoic acid (IBX) being a particularly efficient and mild reagent for this transformation, often providing high yields. [1][15][16][17]

Reduction to 1,3-Diols

The reduction of the ketone functionality in β-hydroxy ketones leads to the formation of 1,3-diols. Diastereoselective reduction can be achieved using various reagents, with methods available to selectively form either syn- or anti-1,3-diols, which are important structural motifs in many natural products. [18][19][20]

Quantitative Data Summary

The following tables summarize typical yields and stereoselectivities for the synthesis and key reactions of β-hydroxy ketones.

Table 1: Synthesis of β-Hydroxy Ketones via Aldol Reactions

| Reaction Type | Aldehyde | Ketone/Enolate | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) | Reference(s) |

| Evans' Aldol | n-Octanal | Chiral Imide | Boron Trifluoromethanesulfonate | High | >95:5 | >99 | [3] |

| Mukaiyama Aldol | Benzaldehyde (B42025) | Z-silyl enol ether | TiCl₄, -78°C | >90 | >20:1 | N/A (racemic) | [21] |

| Gold/Iron Catalyzed | Various aldehydes | Various alkynes | Au/Fe synergistic catalysis | up to 95 | N/A | N/A | [18][22] |

| Ruthenium-Catalyzed | 1,3-Cyclopentanedione | N/A (intramolecular) | RuCl[(R,R)-Teth−TsDPEN] | 99 | >20:1 (cis) | up to 99 | [8][23] |

| Organocatalyzed | p-Nitrobenzaldehyde | Cyclohexanone | Prolinamide/Zn(OTf)₂ | up to 98 | N/A | up to 94 | [24] |

Table 2: Key Reactions of β-Hydroxy Ketones

| Reaction Type | Substrate | Reagents/Conditions | Product | Yield (%) | Reference(s) |

| Oxidation | Various β-hydroxy ketones | o-Iodoxybenzoic acid (IBX), EtOAc, 77°C | β-Diketone | 99 | [1] |

| Dehydration (Basic) | β-hydroxy aldehyde/ketone | Heat, NaOH | α,β-Unsaturated carbonyl | Often quantitative | [14] |

| Dehydration (Acidic) | β-hydroxy aldehyde/ketone | Heat, H₂SO₄ | α,β-Unsaturated carbonyl | Often quantitative | [14] |

| Reduction (to anti-diol) | β-alkoxy ketone | Samarium diiodide, THF, MeOH | anti-1,3-Diol monoether | 99 | [19][20] |

Experimental Protocols

General Procedure for Base-Catalyzed Aldol Condensation to form Dibenzalacetone

This protocol is an example of a Claisen-Schmidt condensation, a type of crossed aldol condensation.

Materials:

-

Benzaldehyde (2.40 mL)

-

Acetone (B3395972) (0.90 mL)

-

Aqueous ethanolic sodium hydroxide (B78521) (25 mL)

-

5% Acetic acid in ethanol (B145695) (20 mL)

-

Cold ethanol

-

Cold water

-

50-mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Büchner funnel and filter flask

Procedure:

-

In a 50-mL round-bottom flask equipped with a magnetic stir bar and a condenser, combine benzaldehyde (2.40 mL) and acetone (0.90 mL). [25]2. To this mixture, add 25 mL of the aqueous ethanolic sodium hydroxide solution while stirring at room temperature. [25]3. Continue stirring for 30 minutes. A yellow precipitate should form. [25]If an oil forms, solidify it by vigorous stirring with a spatula.

-

Collect the crude product by vacuum filtration using a Büchner funnel. [25]5. Wash the precipitate with a small amount of cold water. [25]6. Transfer the solid to a beaker and add approximately 20 mL of 5% acetic acid in ethanol. Stir the suspension.

-

Filter the washed mixture through a Büchner funnel and wash the solid with a small amount of cold ethanol. [25]8. Dry the product to obtain dibenzalacetone.

General Procedure for Oxidation of a β-Hydroxy Ketone to a β-Diketone using IBX

Materials:

-

β-Hydroxy ketone (100 mg, 0.442 mmol)

-

o-Iodoxybenzoic acid (IBX) (371 mg, 1.33 mmol)

-

Ethyl acetate (B1210297) (EtOAc) (3.2 mL)

-

Round-bottom flask

-

Condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

To a solution of the β-hydroxy ketone (100 mg, 0.442 mmol) in ethyl acetate (3.2 mL) in a round-bottom flask at room temperature, add IBX (371 mg, 1.33 mmol). [1]2. Heat the reaction mixture to 77 °C and monitor the reaction by TLC until the starting material is consumed (approximately 3-12 hours). [1]3. Allow the reaction mixture to cool to room temperature.

-

Filter the mixture through a small pad of silica gel to remove the oxidant. [1]5. Concentrate the filtrate under reduced pressure to yield the pure β-diketone. [1]

Applications in Drug Development: Case Studies

The β-hydroxy ketone motif is a key structural element in numerous biologically active molecules and serves as a critical intermediate in the synthesis of many pharmaceuticals.

Statins (e.g., Atorvastatin (B1662188) - Lipitor®)

Caption: Simplified synthetic logic for the statin side-chain via a β-hydroxy ketone intermediate.

Epothilones

The epothilones are a class of potent anticancer agents that stabilize microtubules. Their total synthesis has been a significant area of research, with many synthetic routes relying on aldol reactions to construct the complex carbon skeleton containing multiple stereocenters. [1][7][11][21][26]Both chemical and antibody-catalyzed aldol reactions have been successfully employed to generate key β-hydroxy ketone intermediates in the synthesis of epothilones A and B. [1]

Discodermolide

(+)-Discodermolide is a natural product with potent microtubule-stabilizing and antitumor activity. Its total synthesis is a formidable challenge due to its numerous stereocenters. Successful syntheses have heavily utilized stereocontrolled aldol reactions, particularly boron-mediated aldol reactions of chiral ketones, to construct the β-hydroxy ketone-containing fragments of the molecule with high diastereoselectivity. [3][5][10][27] In conclusion, the chemistry of β-hydroxy ketones is rich and multifaceted, offering a powerful toolkit for the synthesis of complex molecules. For professionals in drug development, a deep understanding of the synthesis and reactivity of these intermediates is essential for the design and execution of efficient and stereocontrolled synthetic routes to novel therapeutic agents. The continued development of new and improved methods for the synthesis of chiral β-hydroxy ketones will undoubtedly continue to drive innovation in medicinal chemistry.

References

- 1. pnas.org [pnas.org]

- 2. Aldol condensation - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. digital.csic.es [digital.csic.es]

- 5. (+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atlantis-press.com [atlantis-press.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]

- 9. Solid-Phase Synthesis of β-Hydroxy Ketones Via DNA-Compatible Organocatalytic Aldol Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Total Synthesis of the Antimicrotubule Agent (+)-Discodermolide Using Boron-Mediated Aldol Reactions of Chiral Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs [mdpi.com]

- 16. β-Hydroxy ketone synthesis by addition [organic-chemistry.org]

- 17. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regioselective Crossed Aldol Reactions under Mild Conditions via Synergistic Gold-Iron Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. air.unimi.it [air.unimi.it]

- 21. β-Hydroxy ketone, ester, nitrile synthesis by hydration or substitution [organic-chemistry.org]

- 22. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. A second-generation total synthesis of (+)-discodermolide: the development of a practical route using solely substrate-based stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (R)-3-Hydroxy-1-phenylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-3-Hydroxy-1-phenylpropan-1-one, a valuable chiral building block in the pharmaceutical industry. The described methods focus on achieving high enantiopurity through catalytic asymmetric reduction of the corresponding prochiral β-diketone, 1-phenylpropane-1,3-dione (benzoylacetone).

Three primary methodologies are detailed: Noyori Asymmetric Hydrogenation, Corey-Bakshi-Shibata (CBS) Reduction, and Biocatalytic Reduction using ketoreductases. These methods offer distinct advantages in terms of scalability, catalyst availability, and reaction conditions.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes typical quantitative data for the different enantioselective methods for producing (R)-3-Hydroxy-1-phenylpropan-1-one.

| Method | Catalyst System | Substrate | Typical Yield (%) | Enantiomeric Excess (ee) (%) | Key References |

| Noyori Asymmetric Hydrogenation | RuCl₂[(R)-BINAP] | 1-phenylpropane-1,3-dione | >95 | >98 | Based on general procedures for Noyori hydrogenation of β-keto esters and ketones.[1][2][3] |

| Corey-Bakshi-Shibata (CBS) Reduction | (R)-Me-CBS catalyst with BH₃·THF | 1-phenylpropane-1,3-dione | ~90 | >95 | Based on the established protocols for CBS reduction of prochiral ketones.[4][5][6][7] |

| Biocatalytic Reduction | Ketoreductase (e.g., from Pichia glucozyma) | 1-phenylpropane-1,3-dione | >90 | >99 | Based on studies of enzymatic reductions of aromatic ketones and diketones.[8][9] |

Experimental Protocols

Protocol 1: Noyori Asymmetric Hydrogenation

This protocol describes the asymmetric hydrogenation of 1-phenylpropane-1,3-dione using a Ru-BINAP catalyst to yield (R)-3-Hydroxy-1-phenylpropan-1-one.[2]

Materials:

-

1-phenylpropane-1,3-dione (benzoylacetone)

-

RuCl₂[(R)-BINAP] catalyst

-

Anhydrous, degassed ethanol (B145695)

-

Hydrogen gas (high purity)

-

Schlenk flask or high-pressure autoclave (e.g., Parr hydrogenator)

-

Standard glassware for organic synthesis

-

Inert gas (Argon or Nitrogen)

Experimental Workflow:

Caption: Experimental workflow for Noyori Asymmetric Hydrogenation.

Procedure:

-

In a nitrogen-filled glovebox or under a stream of inert gas, a Schlenk flask or the glass liner of a high-pressure autoclave is charged with 1-phenylpropane-1,3-dione (1.0 eq) and the RuCl₂[(R)-BINAP] catalyst (0.1-1.0 mol%).

-

The vessel is sealed, removed from the glovebox (if used), and connected to a Schlenk line. The atmosphere is replaced with inert gas by evacuating and backfilling three times.

-

Anhydrous and degassed ethanol is added via a cannula or syringe.

-

The reaction vessel is then purged with hydrogen gas before being pressurized to the desired pressure (typically 50-100 psi).

-

The reaction mixture is stirred vigorously at a controlled temperature (e.g., 30-50 °C) for 12-24 hours or until the reaction is complete as monitored by TLC or GC.

-

After the reaction is complete, the vessel is cooled to room temperature, and the hydrogen pressure is carefully vented.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford (R)-3-Hydroxy-1-phenylpropan-1-one.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Catalytic Cycle:

Caption: Simplified catalytic cycle for Noyori Asymmetric Hydrogenation.

Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction

This protocol details the enantioselective reduction of 1-phenylpropane-1,3-dione using the (R)-Me-CBS catalyst and borane.[4][7]

Materials:

-

1-phenylpropane-1,3-dione

-

(R)-2-Methyl-CBS-oxazaborolidine ((R)-Me-CBS) solution (e.g., 1 M in toluene)

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (e.g., 1 M in THF)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Aqueous HCl (e.g., 1 M)

-

Standard glassware for organic synthesis, oven-dried

-

Inert gas (Argon or Nitrogen)

Experimental Workflow:

Caption: Experimental workflow for CBS Reduction.

Procedure:

-

To an oven-dried, three-necked round-bottom flask under an inert atmosphere, add the (R)-Me-CBS solution (5-10 mol%).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add the BH₃·THF solution (0.6-1.0 eq) to the catalyst solution and stir for 10-15 minutes.

-

A solution of 1-phenylpropane-1,3-dione (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

The reaction is stirred at 0 °C to room temperature for 1-4 hours, with progress monitored by TLC.

-

Once the starting material is consumed, the reaction is cooled back to 0 °C and quenched by the slow, dropwise addition of methanol.

-

1 M aqueous HCl is then added, and the mixture is stirred for 30 minutes.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield (R)-3-Hydroxy-1-phenylpropan-1-one.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 3: Biocatalytic Reduction

This protocol provides a general method for the enantioselective reduction of 1-phenylpropane-1,3-dione using a ketoreductase (KRED) with a cofactor regeneration system.[8][9]

Materials:

-

1-phenylpropane-1,3-dione

-

Ketoreductase (KRED) enzyme (e.g., from Pichia glucozyma or a commercially available kit)

-

NAD(P)H cofactor

-

Cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol (B130326) if the KRED supports it)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

-

Organic co-solvent (e.g., DMSO or isopropanol, if needed for substrate solubility)

-

Shaking incubator

-

Centrifuge

Experimental Workflow:

Caption: Workflow for biocatalytic reduction of a ketone.

Procedure:

-

In a suitable reaction vessel, prepare a solution of phosphate buffer.

-

To the buffer, add the cofactor (e.g., NAD(P)H, catalytic amount) and the components of the cofactor regeneration system (e.g., glucose and glucose dehydrogenase in excess).

-

Add the ketoreductase enzyme (as a lyophilized powder, solution, or immobilized on a solid support).

-

Prepare a stock solution of 1-phenylpropane-1,3-dione in a minimal amount of a water-miscible organic co-solvent like DMSO to ensure solubility.

-

Initiate the reaction by adding the substrate stock solution to the enzyme-containing buffer. The final concentration of the co-solvent should be kept low (typically <5% v/v) to avoid enzyme denaturation.

-

Incubate the reaction mixture in a shaking incubator at the optimal temperature for the enzyme (e.g., 30 °C) for 24-48 hours.

-

Monitor the conversion of the substrate and the formation of the product by taking aliquots at regular intervals and analyzing them by HPLC or GC.

-

Once the reaction has reached completion, quench it by adding a water-immiscible organic solvent like ethyl acetate.

-

If using whole cells or immobilized enzyme, separate the biocatalyst by centrifugation or filtration.

-

Extract the product from the aqueous phase with the organic solvent.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The product can be further purified if necessary, and the enantiomeric excess is determined by chiral HPLC or GC.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 3. google.com [google.com]

- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Enzyme-catalyzed regio- and enantioselective ketone reductions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Chiral Reduction of 1-Phenylpropane-1,3-dione to 3-Hydroxy-1-phenylpropan-1-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral reduction of 1-phenylpropane-1,3-dione to the valuable chiral building block, 3-hydroxy-1-phenylpropan-1-one (B73665). This transformation is of significant interest in the synthesis of pharmaceuticals and other fine chemicals where stereochemistry is crucial. The protocols outlined below cover both biocatalytic and chemocatalytic approaches, offering flexibility in catalyst selection and reaction conditions.

Introduction

The enantioselective reduction of prochiral ketones is a fundamental transformation in asymmetric synthesis. 1-Phenylpropane-1,3-dione possesses two carbonyl groups, and their selective reduction to a single chiral hydroxyl group presents a significant challenge. Achieving high yields and excellent enantiomeric excess (ee) is paramount for the utility of the resulting this compound in subsequent synthetic steps. This note explores two powerful methodologies: biocatalytic reduction using whole-cell systems and chemo-catalytic asymmetric transfer hydrogenation (ATH).

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data for the chiral reduction of 1-phenylpropane-1,3-dione and structurally related ketones, providing a comparative overview of different catalytic systems.

Table 1: Biocatalytic Reduction of Prochiral Ketones

| Catalyst System | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Candida parapsilosis (WY12) | Aromatic ketones | (S)-alcohols | 83-99 | >99 | [1] |

| Saccharomyces cerevisiae FY86 | 1-Phenylpropane-1,2-dione | Acyloin | Good | Good to Excellent | [2] |

| Kluyveromyces marxianus | 1-Phenylpropane-1,2-dione | Acyloin | Good | Good to Excellent | [2] |

| Baker's Yeast (anaerobically pre-treated) | 1-Phenyl-1,2-propanedione | (1R)-1-hydroxy-1-phenyl-2-propanone | 28-31 | 96 | [3] |

| KRED1-Pglu (ketoreductase) | Aromatic ketones | (S)-alcohols | High | High | [1] |

Table 2: Chemocatalytic Reduction of Prochiral Ketones

| Catalyst System | Substrate | Hydrogen Donor | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Ru-pseudo-dipeptide complex | Aryl alkyl ketones | Isopropanol/THF | High | >99 | [4] |

| RuCl[N-(tosyl)-1,2-(diphenylethylenediamine)(η6-arene)] | Symmetrical 1,3-diketones | Formic acid/Triethylamine (B128534) | Good | High | [5] |

| Platinum-cinchonidine | 1-Phenyl-1,2-propanedione | H₂ | - | 64 | [6] |

| Ru-complex Ia / CALB (DYKAT) | 1,3-Diketone | External alcohol | 65 (NMR yield) | High | [7] |

Experimental Protocols

Protocol 1: Biocatalytic Reduction using Whole-Cell Saccharomyces cerevisiae (Baker's Yeast)

This protocol is a representative method for the whole-cell biocatalytic reduction of 1-phenylpropane-1,3-dione. Optimization of substrate concentration, yeast loading, and reaction time may be required.

Materials:

-

1-Phenylpropane-1,3-dione

-

Saccharomyces cerevisiae (commercial baker's yeast)

-

Glucose

-

Yeast extract

-

Peptone

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

Yeast Culture Preparation: In a sterile flask, prepare a culture medium containing glucose (20 g/L), yeast extract (10 g/L), and peptone (20 g/L) in deionized water. Inoculate with Saccharomyces cerevisiae and incubate at 30°C with shaking (200 rpm) for 24-48 hours.

-

Cell Harvesting: Harvest the yeast cells by centrifugation (e.g., 5000 rpm for 10 minutes). Wash the cell pellet twice with sterile phosphate buffer (0.1 M, pH 7.0) and resuspend in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).

-

Biotransformation: In a reaction vessel, add the yeast cell suspension. Add 1-phenylpropane-1,3-dione (e.g., 1-5 g/L) and a co-substrate such as glucose (e.g., 10 g/L) to provide a source for cofactor regeneration.

-

Reaction Monitoring: Maintain the reaction at 30°C with gentle agitation. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC or GC/HPLC.

-

Work-up and Purification: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x volume of aqueous phase). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

-

Chiral Analysis: Determine the enantiomeric excess of the purified this compound using chiral HPLC or GC.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium Catalyst

This protocol describes a general procedure for the asymmetric transfer hydrogenation of 1-phenylpropane-1,3-dione using a Ru-based catalyst. The specific ligand for the ruthenium complex will determine the stereochemical outcome.

Materials:

-

1-Phenylpropane-1,3-dione

-

Ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂ with a chiral ligand such as (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)

-

Formic acid

-

Triethylamine

-

Anhydrous solvent (e.g., dichloromethane (B109758) or isopropanol)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate